molecular formula C5H7ClN2O2S B2859054 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride CAS No. 2344678-58-4

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride

Cat. No.: B2859054
CAS No.: 2344678-58-4
M. Wt: 194.63
InChI Key: BTJZNUGTTWKALM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride is a chemical compound that belongs to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride typically involves the following steps:

  • Thiazole Formation: The initial step involves the formation of the thiazole ring through a cyclization reaction between a suitable thioamide and a halide.

  • Carboxylation: The carboxylic acid group (-COOH) is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

  • Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with higher oxidation states, such as thiazole-5-carboxylic acid derivatives.

  • Reduction Products: Amine or alcohol derivatives of the thiazole ring.

  • Substitution Products: Compounds with different functional groups introduced at various positions on the thiazole ring.

Scientific Research Applications

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Thiazole derivatives, such as 2-(Aminomethyl)thiophene and 2-(Aminomethyl)pyridine.

  • Uniqueness: The presence of the carboxylic acid group and the specific substitution pattern on the thiazole ring make this compound distinct from its analogs.

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Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.ClH/c6-1-4-7-2-3(10-4)5(8)9;/h2H,1,6H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJZNUGTTWKALM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344678-58-4
Record name 2-(aminomethyl)-1,3-thiazole-5-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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